tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20IN3O2 It is a derivative of piperidine and pyrazole, featuring an iodine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then displaced by the pyrazole derivative . The iodination of the pyrazole ring is achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products depend on the specific reaction. For substitution reactions, the iodine atom is replaced by the nucleophile, resulting in derivatives with different functional groups .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules .
Biology and Medicine: This compound is investigated for its potential biological activities, including as a precursor for drug development. Its derivatives may exhibit pharmacological properties such as anti-inflammatory or anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom on the pyrazole ring. This iodine atom can be a site for further functionalization, making it a valuable intermediate in organic synthesis .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and the synthesis of complex molecules, making it a valuable tool in research and development.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-iodopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIDKZWFJPNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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